molecular formula C20H18ClFN4O2 B388827 N'-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-4-FLUOROBENZOHYDRAZIDE

N'-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-4-FLUOROBENZOHYDRAZIDE

Cat. No.: B388827
M. Wt: 400.8g/mol
InChI Key: RZIJADKZICOVPH-UHFFFAOYSA-N
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Description

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide is a complex organic compound that features a pyrazole ring, a benzohydrazide moiety, and various substituents including chloro, dimethyl, and fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The chloro and dimethyl groups are introduced through electrophilic substitution reactions.

    Coupling with Benzohydrazide: The final step involves coupling the pyrazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzohydrazide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and fluorobenzoyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzoyl)benzohydrazide
  • 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-chlorobenzoyl)benzohydrazide

Uniqueness

The presence of the fluorobenzoyl group in 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C20H18ClFN4O2

Molecular Weight

400.8g/mol

IUPAC Name

4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide

InChI

InChI=1S/C20H18ClFN4O2/c1-12-18(21)13(2)26(25-12)11-14-3-5-15(6-4-14)19(27)23-24-20(28)16-7-9-17(22)10-8-16/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

RZIJADKZICOVPH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)F)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)F)C)Cl

Origin of Product

United States

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